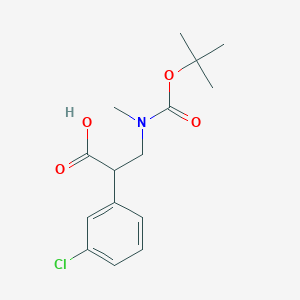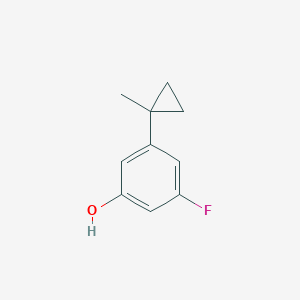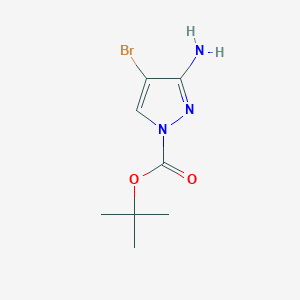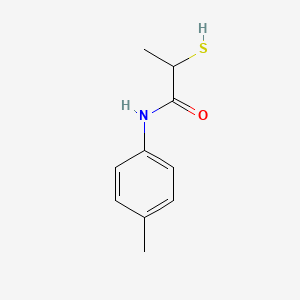![molecular formula C31H31NO3 B13932193 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine CAS No. 89220-81-5](/img/structure/B13932193.png)
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a 4-methoxyphenyl group and a triphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with the morpholine ring and introduce the 4-methoxyphenyl group through an etherification reaction. The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the triphenylmethyl group, yielding a simpler morpholine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can yield simpler morpholine derivatives .
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms and enzyme inhibition, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the morpholine and triphenylmethyl groups.
2-(4-Methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of the morpholine ring.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but with a nitrile functional group instead of the morpholine ring.
Uniqueness
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is unique due to its combination of a morpholine ring, a methoxyphenyl group, and a triphenylmethyl group
Propiedades
Número CAS |
89220-81-5 |
|---|---|
Fórmula molecular |
C31H31NO3 |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methoxy]-4-tritylmorpholine |
InChI |
InChI=1S/C31H31NO3/c1-33-29-19-17-25(18-20-29)24-35-30-23-32(21-22-34-30)31(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28/h2-20,30H,21-24H2,1H3 |
Clave InChI |
UODKBSDAYVPIPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2CN(CCO2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


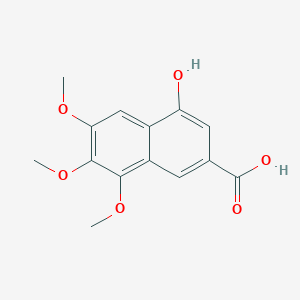
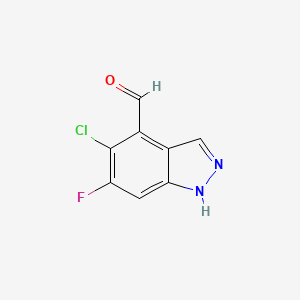
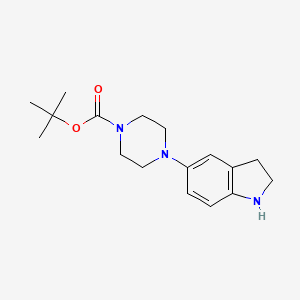

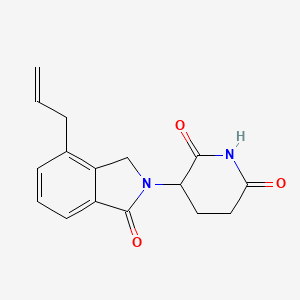
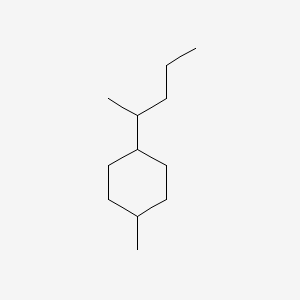
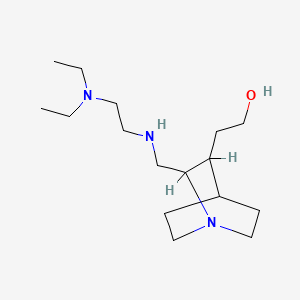


![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)
